1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one
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Overview
Description
1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluoropyrimidine moiety and a dihydroxy methyloxolan ring. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one involves multiple steps, including the formation of the fluoropyrimidine ring and the attachment of the dihydroxy methyloxolan moiety. Common synthetic routes include:
Step 1: Formation of the fluoropyrimidine ring through a nucleophilic substitution reaction.
Step 2: Attachment of the dihydroxy methyloxolan ring via a glycosylation reaction.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes:
Bulk synthesis: Using high-yield reactions to produce large quantities of the compound.
Purification: Employing techniques such as chromatography and recrystallization to ensure high purity.
Quality control: Conducting rigorous testing to confirm the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions include various fluorinated pyrimidine derivatives and modified oxolan rings, which have distinct chemical and biological properties.
Scientific Research Applications
1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The pathways involved include:
Enzyme inhibition: Blocking the activity of key enzymes involved in metabolic processes.
Nucleic acid interaction: Binding to DNA or RNA, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- **1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione .
- **1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,4-dihydropyridine-3-carboxamide .
Uniqueness
1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one stands out due to its unique combination of a fluoropyrimidine ring and a dihydroxy methyloxolan moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H16FN3O4 |
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Molecular Weight |
273.26 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C11H16FN3O4/c1-5-7(16)8(17)10(19-5)15-4-6(12)9(14(2)3)13-11(15)18/h4-5,7-8,10,16-17H,1-3H3/t5-,7+,8?,10-/m1/s1 |
InChI Key |
ABLREAGPUPVPNA-BHEYDSLBSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C([C@@H](O1)N2C=C(C(=NC2=O)N(C)C)F)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=C(C(=NC2=O)N(C)C)F)O)O |
Origin of Product |
United States |
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